molecular formula C10H8F2O B14767508 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B14767508
M. Wt: 182.17 g/mol
InChI Key: JPVPAOJKOCMNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention due to its unique chemical properties and potential applications in various fields. The presence of the difluoromethyl group significantly influences its reactivity and stability, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoromethyl group into the indanone structure. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. For instance, the reaction of 2,3-dihydro-1H-inden-1-one with a difluoromethylating reagent under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe choice of catalyst, reaction temperature, and solvent can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
  • 4-(monofluoromethyl)-2,3-dihydro-1H-inden-1-one
  • 4-(chloromethyl)-2,3-dihydro-1H-inden-1-one

Uniqueness

4-(difluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it valuable in various applications .

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

4-(difluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8F2O/c11-10(12)8-3-1-2-7-6(8)4-5-9(7)13/h1-3,10H,4-5H2

InChI Key

JPVPAOJKOCMNJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(F)F

Origin of Product

United States

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